160215-60-1
Description
CAS No.: 160215-60-1 IUPAC Name: 1-([1,1'-Biphenyl]-4-yl)-3-(9-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-5,6-dihydro-7H-benzo[c]carbazol-7-yl)-3-phenylprop-1-en-1-amine Molecular Formula: C₆₃H₅₃N₃ Molecular Weight: 844.12 g/mol
This compound is a polycyclic aromatic compound featuring a fluorene-carbazole hybrid scaffold with conjugated biphenyl and phenyl substituents . Evidence links it to lipoxygenase (LOX) pathways, which are involved in inflammatory and carcinogenic processes .
Properties
CAS No. |
160215-60-1 |
|---|---|
Molecular Formula |
C₅₅H₉₃N₁₃O₁₃S |
Molecular Weight |
1176.47 |
sequence |
One Letter Code: FLTPKKLQCV |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSA1 (141-150) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PSA1 (141-150) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PSA1 (141-150) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used as reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acid residues .
Scientific Research Applications
PSA1 (141-150) is primarily used in cancer immunotherapy research. It is studied for its potential to stimulate the immune system to recognize and attack prostate cancer cells. The peptide is also used in the development of cancer vaccines and in studies investigating the mechanisms of immune response to cancer .
Mechanism of Action
The mechanism of action of PSA1 (141-150) involves its recognition by the immune system as a tumor-associated antigen. The peptide is presented on the surface of cancer cells by major histocompatibility complex molecules, where it is recognized by T cells. This recognition triggers an immune response, leading to the destruction of cancer cells. The molecular targets involved include T cell receptors and major histocompatibility complex molecules .
Comparison with Similar Compounds
Data Tables
Research Findings
- However, its large size may limit pharmacokinetic properties compared to smaller inhibitors like Bcl-2-IN-5 .
- Functional Gaps: While Zileuton’s hydroxamate group chelates iron in LOX’s active site, this compound’s mechanism remains speculative. No IC₅₀ or selectivity data are available .
- Synthetic Challenges: Multi-step synthesis is required for this compound due to its polycyclic structure, whereas Bcl-2-IN-5 and Zileuton are more straightforward to produce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
